2-(3-chlorophenyl)-1-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-chlorophenyl)-1-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1H-imidazole, also known as CPI-444, is a small molecule inhibitor of adenosine A2A receptor. This molecule has gained significant attention in recent years due to its potential therapeutic applications in cancer treatment. CPI-444 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-1-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1H-imidazole involves the inhibition of adenosine A2A receptor. Adenosine is a signaling molecule that is produced in response to cellular stress and inflammation. Adenosine binds to the A2A receptor on immune cells, leading to the suppression of the immune response. This mechanism is exploited by tumors to evade the immune system and promote their growth. This compound blocks the adenosine A2A receptor, leading to the activation of the immune response and inhibition of tumor growth.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the growth of various cancer cell lines and enhance the anti-tumor immune response. This compound has also been shown to increase the levels of pro-inflammatory cytokines, such as interferon-gamma and tumor necrosis factor-alpha, which are known to play a key role in the anti-tumor immune response.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(3-chlorophenyl)-1-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1H-imidazole is its specificity for the adenosine A2A receptor. This specificity allows for a targeted approach to cancer treatment, minimizing off-target effects and reducing toxicity. However, one of the limitations of this compound is its potential for resistance development. Tumors may develop resistance to this compound by upregulating other adenosine receptors or by activating alternative immune evasion mechanisms.
Future Directions
There are several future directions for the development of 2-(3-chlorophenyl)-1-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1H-imidazole. One potential direction is the combination of this compound with other immunotherapeutic agents, such as checkpoint inhibitors or CAR-T cell therapy. This combination approach may enhance the anti-tumor immune response and improve treatment outcomes. Another potential direction is the development of biomarkers to predict response to this compound. Biomarkers may help identify patients who are most likely to benefit from this compound and guide treatment decisions. Finally, further research is needed to understand the mechanisms of resistance to this compound and develop strategies to overcome this resistance.
Synthesis Methods
The synthesis of 2-(3-chlorophenyl)-1-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1H-imidazole involves several steps, starting with the reaction of 3-chloroaniline with 2-bromoethylamine hydrobromide to form 2-(3-chlorophenyl)ethylamine. This compound is then reacted with 1-methyl-1H-imidazole-2-thiol to form this compound. The final step involves the chlorination of the molecule to introduce the chlorine atom at the 3-position of the phenyl ring.
Scientific Research Applications
2-(3-chlorophenyl)-1-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1H-imidazole has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including melanoma, lung cancer, and colorectal cancer. This compound works by blocking the adenosine A2A receptor, which is known to play a key role in tumor growth and immune evasion. By blocking this receptor, this compound enhances the anti-tumor immune response and inhibits tumor growth.
Properties
IUPAC Name |
2-(3-chlorophenyl)-1-[2-(1-methylimidazol-2-yl)sulfanylethyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4S/c1-19-7-5-18-15(19)21-10-9-20-8-6-17-14(20)12-3-2-4-13(16)11-12/h2-8,11H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFDSNIDAOUWNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCCN2C=CN=C2C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.